2,6,7-Triphenylpteridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18181-94-7 |
|---|---|
Molecular Formula |
C24H17N5 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2,6,7-triphenylpteridin-4-amine |
InChI |
InChI=1S/C24H17N5/c25-22-21-24(29-23(28-22)18-14-8-3-9-15-18)27-20(17-12-6-2-7-13-17)19(26-21)16-10-4-1-5-11-16/h1-15H,(H2,25,27,28,29) |
InChI Key |
SEDITXGHDFCPFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2C4=CC=CC=C4)C5=CC=CC=C5)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,6,7 Triphenylpteridin 4 Amine
Retrosynthetic Analysis of the 2,6,7-Triphenylpteridin-4-amine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthesis plan. amazonaws.com The analysis of this compound identifies several key disconnections based on established heterocyclic chemistry.
The most logical strategy for disconnecting the pteridine (B1203161) core involves breaking the pyrazine (B50134) ring, as this is a common final step in its formation. This leads to two precursor fragments: a substituted pyrimidine (B1678525) and a 1,2-dicarbonyl compound. nih.govderpharmachemica.com
C-N Bond Disconnection: The exocyclic amine at the C4 position can be retrosynthetically disconnected, suggesting it can be introduced from a precursor like a 4-chloropteridine (B1599579) or a 4-hydroxypteridine. This is a common functional group interconversion in heterocyclic chemistry.
Pyrazine Ring Disconnection (Isay/Timmis Approach): The most common retrosynthetic disconnection for the pteridine nucleus is across the pyrazine ring. This breaks the molecule down into a 4,5-diaminopyrimidine (B145471) derivative and an α-dicarbonyl compound. nih.govderpharmachemica.com For the target molecule, this points to 2-phenyl-4,5,6-triaminopyrimidine and benzil (B1666583) (1,2-diphenylethane-1,2-dione) as the key synthons. The term "synthon" refers to a conceptual fragment resulting from a disconnection, while the "reagent" is the actual chemical used in the laboratory. amazonaws.com
This analysis suggests that the most direct synthetic pathway would involve the condensation of an appropriately substituted diaminopyrimidine with a diketone.
Established Synthetic Routes to this compound and its Structural Precursors
Building upon the retrosynthetic blueprint, several established methods are available for constructing the pteridine ring system.
The condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound is a primary and widely used method for pteridine synthesis, known as the Gabriel-Isay condensation. nih.gov To synthesize this compound, this reaction would involve the condensation of 2-phenyl-4,5,6-triaminopyrimidine with benzil. The reaction proceeds by forming two imine bonds between the amino groups at positions 5 and 6 of the pyrimidine and the two carbonyl groups of the diketone, followed by an oxidative aromatization to yield the final pteridine ring.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-Phenyl-4,5,6-triaminopyrimidine | Benzil | This compound | Gabriel-Isay Condensation |
Another established method is the Timmis reaction, which condenses a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. nih.gov While adaptable, the Gabriel-Isay approach is more direct for this specific triphenyl-substituted target.
An alternative strategy involves synthesizing a related pteridine core and then modifying the substituents to achieve the target molecule. For instance, a 2,6,7-triphenylpteridin-4(3H)-one (the 4-hydroxy analogue) could be synthesized first. This intermediate can then be converted to the desired 4-amino derivative. A common method to achieve this is to first convert the hydroxyl group into a better leaving group, such as a chloride, by treating it with phosphoryl chloride (POCl₃). The resulting 4-chloro-2,6,7-triphenylpteridine can then undergo nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent to furnish the final this compound.
A patented method describes how reacting a 2,4,5-triaminodihydropyrimidine-6-sulfonic acid intermediate with a dicarbonyl compound in the presence of dilute aqueous ammonia can directly yield a 2,4-diaminopteridine. google.com This suggests that the choice of reaction conditions during the ring-closing condensation can directly install the desired 4-amino group. google.com
Novel Synthetic Strategies and Advanced Methodologies for Pteridine Construction
Modern organic synthesis offers advanced tools that can be applied to create complex heterocycles like this compound with greater efficiency and control.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly for attaching aryl groups to heterocyclic cores. nih.gov The Suzuki cross-coupling reaction, which couples an organoboron compound with a halide or triflate, is particularly well-suited for this purpose. mdpi.com
A potential advanced synthesis of this compound could start with a polyhalogenated pteridine-4-amine scaffold, such as 2,6,7-trichloropteridin-4-amine. This precursor could then be subjected to a series of palladium-catalyzed Suzuki coupling reactions with phenylboronic acid to sequentially or simultaneously install the three phenyl groups at the desired positions. This method offers high modularity, allowing for the synthesis of various analogues by simply changing the boronic acid used. mdpi.com
| Substrate | Reagent | Catalyst/Conditions | Product |
| 2,6,7-Trichloropteridin-4-amine | Phenylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | This compound |
The Gabriel-Isay condensation remains a highly effective and common method for pteridine synthesis. nih.govderpharmachemica.com Modern advancements have focused on optimizing this classic reaction. For instance, microwave-assisted Gabriel-Isay condensation has been reported to yield pterins with significantly reduced reaction times and often in good yield. nih.gov While regioselectivity is a major concern for unsymmetrical diketones, the synthesis of this compound uses benzil, a symmetrical diketone, which simplifies the reaction as only one isomer can be formed. nih.gov
Exploration of Alternative Heterocyclic Precursors for Pteridine Ring Formation
The construction of the pteridine core can be approached by forming the pyrazine ring onto a pre-existing pyrimidine or vice versa. nih.gov While the classical Gabriel-Isay synthesis, which involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, is a common route, alternative precursors can offer advantages in terms of regioselectivity and functional group compatibility. orientjchem.org
One alternative approach involves starting with a substituted pyrazine and constructing the pyrimidine ring. For instance, a suitably functionalized aminopyrazine-carboxamide or a related derivative could serve as a precursor. The Taylor synthesis, which utilizes a pyrazine derivative and builds the pyrimidine ring through reaction with a reagent like guanidine (B92328), exemplifies this strategy. nih.gov This method can be particularly advantageous when the desired substitution pattern on the pyrazine moiety is more readily accessible than the corresponding 1,2-dicarbonyl precursor required for the Gabriel-Isay route.
Another strategy is the Timmis reaction, which provides a regioselective synthesis of pteridines by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group. nih.gov This method is valuable for controlling the position of substituents on the resulting pteridine ring.
The Pachter synthesis is a notable method for producing 6-substituted 7-aminopteridines from aldehydes, offering another potential pathway to related structures. nih.gov The synthesis of the analogous 4-amino-7-methyl-2,6-diphenylpteridine derivative has been achieved through the reaction of 4,6-diamino-5-nitroso-2-phenylpyrimidine with benzyl (B1604629) methyl ketone. This suggests that a similar condensation strategy could be employed for the synthesis of this compound.
A summary of common pteridine synthesis methods is presented below:
| Synthesis Method | Precursors | Key Features |
| Gabriel-Isay Synthesis | 5,6-Diaminopyrimidine and a 1,2-dicarbonyl compound | A versatile and widely used method. orientjchem.org |
| Timmis Reaction | 5-Nitroso-6-aminopyrimidine and an active methylene compound | Offers good regioselectivity. nih.gov |
| Taylor Synthesis | Substituted pyrazine and guanidine (or similar reagent) | Builds the pyrimidine ring onto a pyrazine core. nih.gov |
| Pachter Synthesis | Aldehydes and aminopyrimidines | Useful for synthesizing substituted aminopteridines. nih.gov |
Mechanistic Investigations of Synthetic Pathways
The pteridine nucleus is electron-deficient, making it susceptible to nucleophilic attack. This reactivity is central to its functionalization and chemical transformations.
Nucleophilic substitution on the pteridine ring system is a fundamental process for introducing functional groups. The electron-withdrawing nitrogen atoms in both the pyrimidine and pyrazine rings activate the carbon atoms towards nucleophilic attack. The most electrophilic sites on the pteridine core are generally the C-4 and C-7 positions, which readily form adducts with nucleophiles such as water, alcohols, and amines. orientjchem.org
In the case of this compound, the existing amino group at the C-4 position is a poor leaving group, making direct nucleophilic substitution at this position challenging under normal conditions. However, if a suitable leaving group (e.g., a halogen) were present at the C-4 position of a precursor, nucleophilic substitution would be a key step in the synthesis of the target amine. The reaction would proceed through the attack of an amine nucleophile on the electron-deficient carbon, leading to the displacement of the leaving group.
Two primary mechanisms govern nucleophilic substitution in azaheterocycles like pteridine: the addition-elimination (SN(AE)) mechanism and the addition-ring opening-ring closure (SN(ANRORC)) mechanism.
The SN(AE) mechanism is a two-step process. First, the nucleophile adds to an electrophilic carbon atom of the heterocyclic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. This is the most common pathway for nucleophilic substitution on electron-deficient aromatic rings.
The SN(ANRORC) mechanism is a more complex pathway that becomes significant under specific conditions, particularly with strong nucleophiles like amide ions in liquid ammonia. This mechanism involves the A ddition of a N ucleophile, followed by R ing O pening of the heterocyclic ring, and subsequent R ing C losure to form a new heterocyclic system. This pathway can lead to rearrangements where atoms from the nucleophile are incorporated into the final ring structure. The occurrence of the SN(ANRORC) mechanism has been studied in the amination of substituted pyrimidines and has been observed in the amination of 2-halogeno-4,6-diphenylpyrimidines.
The outcome of synthetic reactions involving the pteridine ring system is highly dependent on the reaction conditions. Factors such as the nature of the solvent, temperature, pH, and the choice of catalyst can significantly influence the product distribution and selectivity.
For instance, in the Gabriel-Isay synthesis, the use of unsymmetrical 1,2-dicarbonyl compounds can lead to the formation of regioisomers. The reaction conditions can be tuned to favor the formation of one isomer over the other. Microwave-assisted synthesis has been shown to improve regioselectivity and reduce reaction times in some pteridine syntheses. nih.gov
In nucleophilic substitution reactions, the strength of the nucleophile and the nature of the leaving group are critical. Strong nucleophiles may favor the SN(ANRORC) pathway over the SN(AE) mechanism. The pH of the reaction medium is also crucial, as it can affect the protonation state of the pteridine ring and the nucleophilicity of the attacking species. For example, under acidic conditions, the pteridine ring becomes more activated towards nucleophilic attack.
Derivatization Strategies and Analogue Synthesis
The functionalization of the this compound scaffold can be achieved by targeting different positions on the pteridine ring. The reactivity of each position is influenced by the electronic effects of the nitrogen atoms and the existing substituents.
The primary amino group at the C-4 position is a key site for derivatization. It can undergo a variety of reactions common to aromatic amines, such as:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups, although this can be challenging to control and may lead to mixtures of primary, secondary, and tertiary amines.
Schiff base formation: Condensation with aldehydes or ketones.
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups.
The phenyl groups at positions 2, 6, and 7 can also be functionalized, typically through electrophilic aromatic substitution. However, the conditions required for these reactions must be carefully chosen to avoid degradation of the pteridine core. The reactivity of these phenyl rings will be influenced by the deactivating effect of the electron-deficient pteridine system to which they are attached.
Furthermore, functional groups can be introduced onto the pteridine ring of precursors before the final cyclization steps. This approach allows for the synthesis of a wide array of analogues with diverse substitution patterns. For example, using a substituted benzil in a Gabriel-Isay type synthesis would introduce substituents onto the 6 and 7-phenyl rings.
Modification of Phenyl Substituents for Structure-Reactivity Correlation
The strategic modification of the three phenyl rings on the this compound framework is a logical approach to systematically probe structure-reactivity relationships. By introducing various electron-donating or electron-withdrawing groups at different positions (ortho, meta, para) on the phenyl rings, researchers can modulate the electronic properties and steric bulk of the molecule. These modifications can influence a range of properties, including but not limited to, reaction kinetics, quantum yields of photochemical processes, and binding affinities to biological targets.
Table 1: Hypothetical Derivatives for Structure-Reactivity Studies
| Compound ID | Phenyl Ring Modified | Substituent | Position | Expected Effect |
| TPA-1 | 2-Phenyl | -OCH₃ | para | Electron-donating |
| TPA-2 | 6-Phenyl | -NO₂ | para | Electron-withdrawing |
| TPA-3 | 7-Phenyl | -Cl | meta | Electron-withdrawing, Steric |
| TPA-4 | All Phenyl Rings | -F | para | Halogen bonding potential |
Synthesis of Isotopic Variants for Mechanistic Probing
Isotopic labeling is a powerful technique to elucidate reaction mechanisms and to trace the metabolic fate of molecules. wikipedia.org By selectively replacing atoms with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the transformation of specific parts of a molecule using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
For this compound, the synthesis of isotopic variants could provide crucial insights into its formation and reactivity. For example, labeling the nitrogen atoms of the pyrimidine precursor would help to confirm the cyclization mechanism. Deuterium labeling of the phenyl rings could be used to study kinetic isotope effects in reactions involving C-H bond activation.
The synthesis of deuterated heterocycles is a known strategy to alter metabolic pathways, particularly to mitigate oxidation by enzymes like aldehyde oxidase. nih.gov While no specific protocols for deuterating this compound have been published, general methods for isotopic labeling of aromatic and heterocyclic systems could be adapted. nih.gov This might involve using deuterated starting materials in the initial synthesis.
Table 2: Potential Isotopic Variants and Their Applications
| Isotope | Position of Labeling | Synthetic Precursor | Analytical Technique | Mechanistic Question |
| ¹⁵N | Pyrimidine Ring | ¹⁵N-labeled 2,4,5-triaminopyrimidine | NMR, Mass Spectrometry | Elucidation of cyclization pathway |
| ¹³C | Phenyl Rings | ¹³C-labeled benzil | NMR, Mass Spectrometry | Tracking phenyl group transformations |
| ²H (Deuterium) | Phenyl Rings | Deuterated benzil | Mass Spectrometry, Kinetic Studies | Investigating kinetic isotope effects |
Reactivity Profiles and Mechanistic Chemical Investigations of 2,6,7 Triphenylpteridin 4 Amine
Nucleophilic Reactivity Studies
The pteridine (B1203161) ring system, being a fusion of a pyrimidine (B1678525) and a pyrazine (B50134) ring, is inherently electron-deficient. This characteristic makes it susceptible to nucleophilic attack, a feature that is central to its chemical reactivity.
It is anticipated that 2,6,7-triphenylpteridin-4-amine would react with potent nucleophiles such as amide ions (e.g., potassium amide in liquid ammonia), in a manner analogous to the Chichibabin reaction observed in other nitrogen-containing heterocycles like pyridine. In such a reaction, the amide ion would act as a nucleophile, attacking an electron-poor carbon atom of the pteridine core. This would be followed by the elimination of a hydride ion, which subsequently abstracts a proton from the newly introduced amino group to form hydrogen gas, driving the reaction to completion.
Other strong nucleophiles, such as organolithium reagents and Grignard reagents, are also expected to react with the pteridine nucleus. The course of these reactions would likely involve nucleophilic addition to the electron-deficient ring system. The stability of the resulting intermediates and the reaction conditions would dictate the final products.
The regioselectivity of nucleophilic attack on the pteridine ring is governed by the electron distribution within the molecule. The nitrogen atoms in both the pyrimidine and pyrazine rings exert a strong electron-withdrawing inductive effect, leading to a significant polarization of the C-N bonds and rendering the carbon atoms electrophilic.
For the pteridine nucleus in general, the positions most susceptible to nucleophilic attack are typically C-4, C-2, C-7, and C-6. In the case of this compound, the C-4 position is already substituted with an amino group. Therefore, nucleophilic attack would be directed to other available electrophilic centers. The C-2, C-6, and C-7 positions are substituted with phenyl groups, which can influence the reactivity of these sites through both steric and electronic effects.
Based on the electronic properties of related heterocyclic systems, the C-6 and C-7 positions in the pyrazine ring are likely to be highly activated towards nucleophilic attack due to the adjacent nitrogen atoms. The C-2 position in the pyrimidine ring is also a potential site for nucleophilic addition. The precise determination of the major site of attack would require detailed experimental and computational studies.
Table 1: Predicted Site Selectivity of Nucleophilic Attack
| Position | Substituent | Predicted Reactivity towards Nucleophiles | Rationale |
| C-2 | Phenyl | Possible site of attack | Electron-deficient carbon in the pyrimidine ring. |
| C-4 | Amino | Unlikely site of direct attack | Already substituted with an electron-donating group. |
| C-6 | Phenyl | Probable site of attack | Activated by adjacent nitrogen atoms in the pyrazine ring. |
| C-7 | Phenyl | Probable site of attack | Activated by adjacent nitrogen atoms in the pyrazine ring. |
While not extensively documented for this specific pteridine, ring contraction and rearrangement reactions are known to occur in other nitrogen-containing heterocyclic systems under certain conditions, often initiated by nucleophilic attack. For instance, treatment with strong bases can sometimes lead to the formation of more stable ring systems. It is conceivable that under harsh reaction conditions, this compound could undergo complex transformations involving the cleavage and reformation of the pteridine skeleton. Such reactions could potentially lead to the formation of other heterocyclic structures, such as purines or imidazoles, although this remains speculative without direct experimental evidence.
Electrophilic Reactivity Assessments
The electrophilic reactivity of this compound is expected to be dominated by the characteristics of its constituent rings.
The pteridine nucleus is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. youtube.com Therefore, electrophilic attack is highly unlikely to occur on the heterocyclic core. youtube.com
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(3-nitrophenyl)-6,7-diphenylpteridin-4-amine, 2,6-bis(3-nitrophenyl)-7-phenylpteridin-4-amine, etc. |
| Halogenation | Br₂, FeBr₃ | 2-(3-bromophenyl)-6,7-diphenylpteridin-4-amine, 2,6-bis(3-bromophenyl)-7-phenylpteridin-4-amine, etc. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to deactivation of the phenyl rings and potential complexation of the Lewis acid with the basic nitrogen atoms of the pteridine ring. |
The this compound molecule possesses several sites that could be susceptible to oxidation. The amino group at the C-4 position could potentially be oxidized to a nitroso or nitro group under appropriate conditions. Furthermore, the pteridine ring system itself, being electron-rich in a relative sense due to the amino group, could undergo oxidative degradation, leading to cleavage of the heterocyclic rings. The specific products of such reactions would be highly dependent on the oxidizing agent used and the reaction conditions. Studies on other aminopteridines have shown that they can be substrates for enzymes like xanthine (B1682287) oxidase, suggesting a susceptibility to oxidative metabolism, although this is a biochemical context. derpharmachemica.com
Photochemistry and Photophysical Mechanisms
Electronic Excited State Generation and Dynamics (Singlet and Triplet States)
No specific information is available in the scientific literature regarding the generation and dynamics of the singlet and triplet excited states of this compound.
Intersystem Crossing and Fluorescence Pathways
There is no published data on the intersystem crossing efficiencies or fluorescence properties (quantum yields, lifetimes) of this compound.
Electron Transfer Processes Involving Excited States
While pterin (B48896) derivatives are known to participate in photoinduced electron transfer, no studies have specifically investigated these processes for the excited states of this compound. mdpi.com
Mechanisms of Reactive Oxygen Species (e.g., Singlet Oxygen) Generation
The capability of this compound to generate reactive oxygen species and the underlying mechanisms have not been reported. Pterin analogs can generate ROS through interactions between their triplet excited states and molecular oxygen. mdpi.com
Quenching Mechanisms of Excited States
Specific quenching mechanisms for the excited states of this compound have not been documented.
Kinetic Analysis of Chemical and Photochemical Reactions
A kinetic analysis of the chemical and photochemical reactions of this compound is not possible without experimental data on reaction rates, quantum yields, and transient species.
Elucidation of Rate-Determining Steps in Complex Reaction Sequences
Investigating the rate-determining step for reactions involving this compound would likely involve a series of kinetic experiments. These could include:
Varying Reactant Concentrations: Systematically changing the concentration of each reactant to observe its effect on the reaction rate helps to determine the order of the reaction with respect to each reactant.
Isotope Labeling Studies: Replacing an atom in a reactant with one of its heavier isotopes can help to identify if a particular bond is broken in the rate-determining step (Kinetic Isotope Effect).
Identification of Intermediates: Spectroscopic or trapping experiments can be used to detect the presence of any transient species, providing clues about the reaction pathway.
Hypothetical Reaction Coordinate Diagram:
A reaction coordinate diagram would visually represent the energy changes throughout a reaction, highlighting the activation energies of each step and identifying the rate-determining step as the highest energy barrier.
A factual reaction coordinate diagram for a reaction involving this compound cannot be constructed without specific experimental data.
Electronic Structure and Advanced Computational Chemistry Studies of 2,6,7 Triphenylpteridin 4 Amine
Quantum Chemical Calculations for Ground State Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground electronic state. These methods, particularly those based on Density Functional Theory (DFT), offer a balance of accuracy and computational cost for systems of this size.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.
For 2,6,7-Triphenylpteridin-4-amine, the HOMO would be expected to have significant electron density localized on the electron-rich amino group and the pteridine (B1203161) ring system, as well as contributions from the phenyl rings. The LUMO would likely be distributed across the electron-deficient pyrazine (B50134) part of the pteridine core and the phenyl rings. A smaller HOMO-LUMO gap would suggest higher reactivity and a tendency to absorb light at longer wavelengths.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | -5.80 |
| LUMO | -2.50 |
| HOMO-LUMO Gap | 3.30 |
Note: The values in this table are illustrative and not based on actual calculations for this compound.
Electronic Charge Distribution and Reactivity Indices
The distribution of electron density within the molecule can be analyzed using methods like Mulliken population analysis or by calculating the electrostatic potential (ESP) mapped onto the electron density surface. This would reveal the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the pteridine ring and the amino group would be expected to be regions of negative charge, making them susceptible to electrophilic attack.
Reactivity indices derived from DFT, such as chemical potential, hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. These parameters are calculated from the HOMO and LUMO energies and can be used to predict how the molecule will interact with other chemical species.
Excited State Computational Methodologies
To understand the photophysical properties of this compound, such as its absorption of light and subsequent de-excitation pathways, excited-state calculations are necessary.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic excited states and simulating UV-Visible absorption spectra. researchgate.netyoutube.com By applying TD-DFT, one could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The electronic transitions would likely involve the promotion of an electron from the HOMO to the LUMO (a π-π* transition), as well as other transitions between molecular orbitals. The nature of these transitions (e.g., charge-transfer character) could be analyzed by examining the molecular orbitals involved. The presence of the phenyl groups and the amino group would likely lead to intramolecular charge transfer (ICT) states, which can have a significant impact on the photophysical properties.
Table 2: Hypothetical TD-DFT Calculated Electronic Transitions
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 3.10 | 400 | 0.25 |
| S0 → S2 | 3.54 | 350 | 0.18 |
| S0 → S3 | 4.13 | 300 | 0.45 |
Note: The values in this table are illustrative and not based on actual calculations for this compound.
Intersystem Crossing Pathway Prediction
Following photoexcitation to a singlet excited state (S1), a molecule can undergo intersystem crossing (ISC) to a triplet excited state (T1). This process is crucial in applications such as photodynamic therapy and organic light-emitting diodes. The efficiency of ISC is governed by the spin-orbit coupling (SOC) between the singlet and triplet states.
Computational methods can be used to calculate the energies of the lowest singlet and triplet excited states and the spin-orbit coupling matrix elements between them. A small energy gap between the S1 and a higher triplet state (e.g., T2) and significant SOC would suggest an efficient ISC pathway. For complex aromatic systems, ISC rates can be influenced by the presence of heavy atoms or specific molecular geometries that facilitate spin-flipping. nih.gov
Simulation of Photophysical Processes
Data on the simulated photophysical processes of This compound , which would include analyses of its absorption and emission spectra, fluorescence quantum yields, and phosphorescence characteristics, are not available in the current scientific literature.
Intermolecular Interaction Modeling and Binding Analysis (Non-Biological Context)
Detailed modeling of the intermolecular interactions and non-biological binding analysis of This compound has not been reported.
Hirshfeld Surface Analysis and Energy Frameworks for Crystal Packing
A Hirshfeld surface analysis, which is crucial for understanding how molecules are arranged in a crystal lattice and for quantifying intermolecular contacts, has not been performed on This compound . Similarly, the calculation of energy frameworks to visualize and quantify the energetic aspects of crystal packing is not available.
Quantitative Topological Analysis of Intermolecular Interactions (QTAIM)
The QTAIM methodology, which characterizes the nature of chemical bonds and non-covalent interactions based on the topology of the electron density, has not been applied to study the intermolecular interactions within the crystal structure of This compound .
Future research endeavors are necessary to provide the empirical and computational data required to populate these areas of study for This compound .
Application of Advanced Spectroscopic and Structural Characterization Techniques for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering a window into the electronic environment of individual nuclei and their interactions. For a molecule with the complexity of 2,6,7-triphenylpteridin-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
Advanced 1D and 2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)
The unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound is achieved through a suite of 2D NMR experiments. These techniques reveal through-bond and through-space correlations, painting a detailed picture of the molecular framework.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment is fundamental for identifying proton-proton coupling networks within the molecule. chemicalbook.com In this compound, COSY spectra would reveal the correlations between adjacent protons on the phenyl rings. For instance, the ortho, meta, and para protons of each phenyl group would exhibit cross-peaks, allowing for their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. chemicalbook.com For this compound, the HSQC spectrum would provide a direct link between each proton and its corresponding carbon, simplifying the assignment of the carbon skeleton. The distinct chemical shifts of the protons on the phenyl rings and the pteridine (B1203161) core would be correlated to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. chemicalbook.com This is particularly valuable for connecting different structural fragments of the molecule. In the case of this compound, HMBC would be instrumental in:
Confirming the attachment of the phenyl groups to the C6 and C7 positions of the pteridine core by showing correlations between the phenyl protons and the pteridine carbons.
Verifying the position of the amino group at C4 through correlations between the amine protons and the carbons of the pyrimidine (B1678525) ring.
Establishing the connectivity within the pteridine ring system itself.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for this compound is presented below. Actual experimental values would be necessary for a definitive analysis.
| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| NH₂ | ~6.5-7.5 (broad) | - | C4, C4a |
| Phenyl-H (ortho) | ~7.8-8.2 | ~128-130 | C(ipso), C(meta) |
| Phenyl-H (meta) | ~7.3-7.6 | ~127-129 | C(ortho), C(para) |
| Phenyl-H (para) | ~7.2-7.5 | ~129-131 | C(meta) |
| Pteridine C2 | - | ~155-160 | Phenyl-H (ortho) on C2-Ph |
| Pteridine C4 | - | ~160-165 | NH₂ |
| Pteridine C6 | - | ~150-155 | Phenyl-H (ortho) on C6-Ph |
| Pteridine C7 | - | ~150-155 | Phenyl-H (ortho) on C7-Ph |
| Pteridine C4a | - | ~130-135 | NH₂ |
| Pteridine C8a | - | ~145-150 | - |
Dynamic NMR for Exchange Processes and Rotational Barriers
The presence of phenyl groups and an amino group in this compound introduces the possibility of restricted rotation around single bonds, a phenomenon that can be studied using dynamic NMR (DNMR) spectroscopy. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of signals corresponding to nuclei that are exchanging between different chemical environments.
For instance, the rotation around the C-N bond of the amino group and the C-C bonds connecting the phenyl groups to the pteridine core might be hindered. At low temperatures, this restricted rotation could lead to the observation of distinct signals for non-equivalent protons or carbons. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single averaged signal. Analysis of these line shape changes allows for the calculation of the activation energy (rotational barrier) for the dynamic process.
NMR in Mechanistic Studies (e.g., Isotopic Labeling, Intermediate Detection)
NMR spectroscopy is a powerful tool for elucidating reaction mechanisms. In the context of the synthesis or reactions of this compound, NMR can be employed in several ways:
Isotopic Labeling: By using starting materials enriched with stable isotopes such as ¹³C or ¹⁵N, the fate of specific atoms during a reaction can be traced. For example, synthesizing the pteridine core with a ¹³C-labeled precursor would allow for the unambiguous assignment of carbon signals and could provide insights into the rearrangement or cyclization steps of the reaction mechanism.
Intermediate Detection: In some cases, reaction intermediates may be stable enough to be observed by NMR spectroscopy, particularly at low temperatures. By monitoring the reaction directly in an NMR tube, it might be possible to identify transient species and follow their conversion to the final product, providing direct evidence for a proposed reaction pathway.
Mass Spectrometry for Molecular Composition and Fragmentation Pathways
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₂₄H₁₈N₆ would be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.
| Formula | Calculated Exact Mass | Ionization Mode |
| C₂₄H₁₈N₆ | 390.1644 | [M+H]⁺ |
| C₂₄H₁₇N₆ | 389.1566 | [M]⁺˙ |
Tandem Mass Spectrometry for Fragmentation Mechanism Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or protonated molecule of this compound) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting product ions are then analyzed to provide information about the structure of the precursor ion.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography offers unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid, defining the precise molecular geometry and the nature of intermolecular interactions that dictate the crystal packing.
Crystal Structure Determination and Analysis of Intermolecular Interactions
The determination of the crystal structure of this compound is a critical step in understanding its solid-state behavior. While specific crystallographic data for this exact compound is not publicly available, the analysis of closely related pteridine and triazine structures allows for a predictive understanding of its molecular packing.
In similar heterocyclic systems, the crystal packing is often dominated by a combination of hydrogen bonding and π-π stacking interactions. For this compound, the primary amine group (-NH₂) is expected to act as a hydrogen bond donor, while the nitrogen atoms within the pteridine ring system can act as hydrogen bond acceptors. This would likely lead to the formation of dimeric or polymeric structures through N-H···N hydrogen bonds, a common motif in nitrogen-containing heterocycles. rsc.org
Interactive Table: Expected Crystallographic Parameters for a Pteridine Derivative Note: This data is representative of a related heterocyclic compound, 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a] rsc.orgrsc.orgvdoc.pubtriazin-5-amine, and is provided for illustrative purposes due to the absence of specific data for this compound. rsc.org
| Parameter | Value |
| Empirical Formula | C₁₁H₁₃N₇ |
| Formula Weight | 243.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.3326(5) |
| b (Å) | 19.4897(14) |
| c (Å) | 8.6586(6) |
| β (°) | 106.069(2) |
| Volume (ų) | 1189.06(14) |
| Z | 4 |
| Density (calculated) (mg/m³) | 1.359 |
Conformational Analysis in Crystalline State
The conformation of this compound in the crystalline state is defined by the rotational freedom of the three phenyl groups attached to the rigid pteridine core. The torsion angles between the plane of the pteridine ring and the planes of the phenyl rings at positions 2, 6, and 7 are key parameters.
These torsion angles are a result of minimizing steric hindrance between the phenyl groups and adjacent substituents while maximizing favorable crystal packing interactions. It is expected that the phenyl rings would be significantly twisted out of the plane of the pteridine core to alleviate steric strain. In similar multi-phenyl substituted heterocyclic systems, dihedral angles between the central heterocycle and peripheral aromatic rings can range from moderate to large values. The specific angles are a sensitive balance of intramolecular steric effects and intermolecular packing forces.
Electronic and Vibrational Spectroscopy for Transitions and Bonding
Spectroscopic techniques probe the energy levels within a molecule, providing information on electronic transitions and the vibrational modes of chemical bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is expected to be characterized by multiple absorption bands corresponding to various electronic transitions within the molecule. The extensive conjugation provided by the pteridine core and the three phenyl groups results in π → π* and n → π* transitions.
π → π Transitions:* These transitions, originating from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. Given the large aromatic system, multiple strong absorption bands are anticipated in the UV region. The bands associated with the pteridine core would be perturbed by the phenyl substituents, likely causing a bathochromic (red) shift compared to the unsubstituted pteridine.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. They are generally of lower intensity than π → π* transitions and would appear at longer wavelengths, potentially extending into the visible region.
Table: Predicted UV-Vis Band Assignments
| Transition Type | Expected Wavelength Region | Involved Orbitals |
| π → π | ~250-350 nm | π orbitals of pteridine and phenyl rings |
| n → π | >350 nm | Lone pair electrons on nitrogen atoms of the pteridine ring |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis
IR and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of a molecule by probing its vibrational modes. rsc.org
The IR and Raman spectra of this compound would be rich with information, allowing for the identification of its key functional groups and structural features.
N-H Vibrations: The primary amine group (-NH₂) would give rise to characteristic stretching vibrations in the IR spectrum, typically appearing as two bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretches). wpmucdn.com An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹. wpmucdn.com
C=N and C=C Vibrations: The pteridine ring contains multiple C=N and C=C bonds. Their stretching vibrations would result in a series of complex bands in the 1400-1650 cm⁻¹ region. These modes are often coupled, making individual assignments challenging without computational support.
Aromatic C-H Vibrations: The stretching vibrations of the C-H bonds on the phenyl rings would appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are typically strong in the IR spectrum, occur in the 650-900 cm⁻¹ region and are diagnostic of the substitution pattern of the phenyl rings.
Ring Vibrations: The collective breathing and deformation modes of the pteridine and phenyl rings will produce a series of sharp bands throughout the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar C=C bonds of the phenyl rings and the symmetric vibrations of the heterocyclic core, complementing the information obtained from IR spectroscopy. rsc.org
Table: Predicted IR/Raman Vibrational Mode Assignments
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |
| N-H Stretch (asymmetric & symmetric) | 3300-3500 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| C=N / C=C Ring Stretch | 1400-1650 | IR, Raman |
| N-H Bend (scissoring) | 1590-1650 | IR |
| Aromatic C-H Out-of-Plane Bend | 650-900 | IR (strong) |
Research on this compound Remains Undocumented in Publicly Available Scientific Literature
Despite a comprehensive search of publicly available scientific databases and scholarly articles, no specific research has been found on the chemical compound this compound. Consequently, a detailed article focusing on its mechanistic investigations, specialized applications in materials science, or catalytic roles, as per the requested outline, cannot be generated at this time.
The search for information on this specific molecule, as well as broader searches for phenyl-substituted pteridine derivatives with similar substitution patterns, did not yield any dedicated studies. While the field of pteridine chemistry is extensive, with numerous publications on the synthesis, biological activities, and photophysical properties of various derivatives, research appears to have not yet been focused on this compound.
Pteridine derivatives, in general, are a well-established class of heterocyclic compounds with significant scientific interest. They are known to play crucial roles in various biological processes and have been investigated for a wide range of applications, including:
Fluorescent Probes: Many pteridine derivatives exhibit fluorescence and have been developed as probes for studying biological systems.
Pharmaceuticals: The pteridine scaffold is found in several drugs and is a key area of research in medicinal chemistry.
Materials Science: Certain pteridines have been explored for their potential in developing advanced materials with interesting optical and electronic properties.
Catalysis: Pteridine-based ligands have been utilized in coordination chemistry and catalysis.
However, without specific studies on this compound, any discussion of its properties in the context of the requested article outline would be speculative and would not adhere to the requirement of providing detailed, scientifically accurate research findings.
It is possible that research on this compound exists in proprietary databases, internal corporate research, or has not yet been published. As new scientific findings are constantly emerging, information on this compound may become available in the future.
Therefore, the following sections of the requested article remain unwritten due to the absence of relevant data:
Mechanistic Investigations of Chemical Interactions and Specialized Applications
Mechanistic Investigations of Chemical Interactions and Specialized Applications
Catalytic Roles and Ligand Design
We will continue to monitor the scientific literature and will update this information should research on 2,6,7-Triphenylpteridin-4-amine be published.
Table of Compounds Mentioned
Since no specific research on this compound was found, a data table of related compounds cannot be generated.
Investigation as a Ligand in Coordination Chemistry
There is no available research data to support the investigation of this compound as a ligand in coordination chemistry. The potential for the amine functionality to coordinate with metal centers has not been explored in any accessible studies.
Evaluation of Catalytic Properties
Similarly, a thorough review of scientific databases and research publications has yielded no information on the evaluation of any potential catalytic properties of this compound.
Due to the absence of research findings, no data tables or detailed mechanistic investigations can be provided at this time. Further research would be required to determine the chemical behavior and potential applications of this compound.
Future Research Directions and Unexplored Avenues for 2,6,7 Triphenylpteridin 4 Amine Chemistry
Development of Stereoselective Synthetic Methodologies
The synthesis of pteridines is well-established, often relying on condensation reactions like the Gabriel-Isay, Timmis, or Viscontini methods. nih.gov However, the stereoselective synthesis of chiral pteridine (B1203161) derivatives is a more nascent field. For a molecule like 2,6,7-Triphenylpteridin-4-amine, the introduction of chirality, for instance through atropisomerism or the incorporation of a chiral substituent, could lead to novel properties and applications.
Future research should focus on developing catalytic asymmetric methods for the synthesis of chiral derivatives of this compound. This could involve the use of chiral Brønsted acids or chiral metal complexes to control the stereochemical outcome of the cyclization step. nih.gov The development of chiral guanidine (B92328) catalysts, which have shown promise in a variety of asymmetric transformations, could also be a fruitful avenue of investigation. rsc.org
A key challenge will be to overcome the steric hindrance imposed by the three phenyl groups. The development of catalysts with tailored chiral pockets will be crucial for achieving high enantioselectivity.
Table 1: Proposed Catalysts for Stereoselective Synthesis
| Catalyst Type | Potential Chiral Ligand/Auxiliary | Target Reaction | Expected Outcome |
|---|---|---|---|
| Chiral Phosphoric Acid | BINOL-derived CPA | Asymmetric [4+2] cycloaddition | Enantioenriched dihydropteridine precursor |
| Rhodium Complex | Chiral phosphine (B1218219) ligand (e.g., BINAP) | Asymmetric hydrogenation of a pteridine precursor | Chiral tetrahydropteridine derivative |
Exploration of Unconventional Reactivity Pathways
The reactivity of the pteridine core is typically dominated by nucleophilic substitution and reduction reactions. However, the extensive phenyl substitution in this compound could open up unconventional reactivity pathways. The phenyl groups may influence the electronics of the pteridine system, potentially enabling novel transformations.
Future work should explore the photochemical and electrochemical reactivity of this compound. The extended π-system suggests that it may be susceptible to photoinduced electron transfer or cycloaddition reactions. Electrochemical methods could be employed to access reactive radical ion intermediates that could undergo unprecedented coupling or cyclization reactions. capes.gov.brrsc.org Furthermore, exploring multicomponent reactions where this compound acts as a scaffold for further diversification could lead to the rapid synthesis of complex molecular architectures. nih.govnih.gov
Integration of Machine Learning and Artificial Intelligence in Pteridine Chemical Discovery
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from reaction prediction to the discovery of novel bioactive compounds. nih.govresearchgate.netresearchgate.net For a relatively unexplored compound like this compound, AI could be a powerful tool to predict its properties and guide experimental work.
Future research should focus on developing quantitative structure-activity relationship (QSAR) and other predictive models for pteridine derivatives. researchgate.net By training these models on existing data for known pteridines, it may be possible to predict the physicochemical and potential material properties of this compound. researchgate.netnih.gov AI could also be used to predict optimal reaction conditions for its synthesis and functionalization, potentially accelerating the discovery of new derivatives. acs.org
Table 2: Potential AI-Predicted Properties of this compound
| Property | Predicted Value | Method | Potential Application |
|---|---|---|---|
| HOMO/LUMO Gap | Low | DFT calculations with ML correction | Organic semiconductor |
| Fluorescence Quantum Yield | Moderate to High | QSAR based on known luminophores | Organic light-emitting diode (OLED) material |
| Solubility in Organic Solvents | Moderate | Predictive model based on molecular descriptors | Processability for materials applications |
Advancements in In Situ Spectroscopic Monitoring of Reactions Involving this compound
A detailed understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. In situ spectroscopic techniques, such as high-resolution NMR and FTIR spectroscopy, allow for the real-time monitoring of chemical reactions, providing invaluable mechanistic insights. wiley.com
Future studies should employ in situ spectroscopy to investigate the formation of this compound. nih.gov This could help to identify key intermediates and transition states, leading to a more complete understanding of the reaction mechanism. Such studies could also be used to probe the unconventional reactivity pathways proposed in section 7.2, providing direct evidence for the formation of transient species. The use of 2D NMR techniques could also aid in the structural elucidation of any novel products or intermediates. koreascience.kr
Emerging Applications in Non-Biological Chemical Systems
While pteridines are most commonly associated with their biological roles, their unique electronic and photophysical properties suggest that they may also have applications in materials science. mdpi.comnih.gov The extended conjugation and rigidity of the this compound scaffold make it a promising candidate for use in organic electronics and photonics.
Future research should focus on characterizing the photophysical properties of this compound, including its absorption and emission spectra, fluorescence quantum yield, and lifetime. nih.gov Its potential as an organic semiconductor could be investigated by measuring its charge carrier mobility in thin-film transistors. The self-assembly properties of this molecule could also be explored, with the aim of creating well-ordered nanostructures for use in organic solar cells or sensors. The luminescent properties of such pteridine derivatives could also be of interest. researchgate.net
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| BINOL |
| BINAP |
| Pterin (B48896) |
| Hemipterin |
| Erythropterin |
| Biopterin |
| Neopterin |
| Xanthopterin |
| Isoxanthopterin |
| Folic acid |
| Riboflavin |
| Methotrexate |
Q & A
Q. What statistical methods validate the reproducibility of synthetic yields across batches?
- Methodological Answer :
- ANOVA : Compare mean yields (n=5 batches) under identical conditions; p < 0.05 indicates significant variability.
- Control Charts : Plot batch yields over time to detect outliers (>3σ from mean) and refine reaction protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
